5'-Chloro-2'-fluoro-3'-methylacetophenone
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Overview
Description
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of ethanone, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-fluoro-3-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the synthesis of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted phenyl ethanones.
Scientific Research Applications
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
- 1-(4-Chloro-2-fluoro-3-methylphenyl)ethanone
- 1-(5-Chloro-3-fluoro-2-methylphenyl)ethanone
Uniqueness: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone is unique due to the specific positioning of the chloro, fluoro, and methyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The unique electronic and steric effects imparted by these substituents make it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(5-chloro-2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3 |
InChI Key |
BEPMQZBOVPSKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)C)Cl |
Origin of Product |
United States |
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